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Compound of Interest

Compound Name: N,N-Diisopropylethylenediamine

Cat. No.: B087191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N,N'-Diisopropylethylenediamine, systematically named N,N'-di(propan-2-yl)ethane-1,2-

diamine, is a diamine characterized by an ethylenediamine backbone with isopropyl

substituents on each nitrogen atom.[1] This structure imparts significant steric hindrance

around the nitrogen atoms, influencing its reactivity and coordination chemistry. It is a colorless

liquid with a characteristic amine odor and is miscible with water.[1] This document provides a

comprehensive overview of the molecular structure of N,N'-Diisopropylethylenediamine,

including its key identifiers, structural parameters, and detailed experimental protocols for its

synthesis and characterization.

Molecular Structure and Properties
The molecular structure of N,N'-Diisopropylethylenediamine is defined by its ethylenediamine

core and two isopropyl groups. The presence of two secondary amine functionalities and the

steric bulk of the isopropyl groups are key features that dictate its chemical behavior.[1]
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Property Value Reference

IUPAC Name
N,N'-di(propan-2-yl)ethane-

1,2-diamine
[2]

CAS Number 4013-94-9 [2]

Molecular Formula C8H20N2 [2]

Molecular Weight 144.26 g/mol [2]

Synonyms

1,2-Bis(isopropylamino)ethane,

N,N'-Disopropylethylene

diamine

[2]

Structural Diagram
Caption: Molecular structure of N,N'-Diisopropylethylenediamine.

Conformational Analysis
Due to the free rotation around the C-C and C-N single bonds, N,N'-

Diisopropylethylenediamine can exist in various conformations. Computational studies on

similar diamines, such as 2,2-dimethylpropane-1,3-diamine, have shown that the anti-anti

conformation represents the global minimum on the potential energy surface in the gas phase.

[3] This suggests that a staggered conformation of the ethylenediamine backbone is likely to be

energetically favorable for N,N'-Diisopropylethylenediamine as well, to minimize steric

interactions between the bulky isopropyl groups.

Spectroscopic Data Summary
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Spectroscopic Technique Key Features Reference

¹H NMR

Signals corresponding to

methyl and methine protons of

the isopropyl groups,

methylene protons of the

ethylenediamine bridge, and

N-H protons.

[1]

¹³C NMR

Resonances for the methyl,

methine, and methylene

carbons.

[2]

FTIR

Characteristic absorption

bands for N-H stretching

(3300-3500 cm⁻¹), C-H

stretching (2850-2970 cm⁻¹),

N-H bending (1550-1650

cm⁻¹), and C-N stretching

(1020-1250 cm⁻¹).

[1]

Mass Spectrometry (EI-MS)

Molecular ion peak [M]⁺ at m/z

144. Fragmentation is

dominated by α-cleavage,

leading to the formation of

stable iminium ions.

[1]

Experimental Protocols
Synthesis of N,N'-Diisopropylethylenediamine via High-
Pressure Ammonolysis
This protocol is based on the method described in patent CN1634856A.[4]

Materials:

N,N-diisopropylamino chloroethane hydrochloride

Liquid ammonia
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Solvent (e.g., benzene, dichloromethane, or carbon tetrachloride)[4]

High-pressure reaction kettle with stirring and temperature measuring device

Procedure:

Charge the high-pressure reaction kettle with N,N-diisopropylamino chloroethane

hydrochloride and the chosen solvent. A typical weight ratio of hydrochloride to solvent is

between 1:2 and 1:5.[4]

Seal the reactor and introduce liquid ammonia. The molar ratio of N,N-diisopropylamino

chloroethane hydrochloride to ammonia should be in the range of 1:5 to 1:15.[4]

Heat the mixture to a temperature between 80°C and 120°C while stirring.[4]

Maintain the reaction pressure between 2 and 6 MPa.[4]

Allow the reaction to proceed for 2 to 6 hours.[4]

After the reaction is complete, cool the reactor to room temperature and carefully vent the

excess ammonia.

The reaction mixture can then be worked up by standard procedures, such as filtration to

remove ammonium chloride, followed by distillation of the solvent and purification of the

product by vacuum distillation.[1]

Characterization by NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy:

Prepare a sample by dissolving 5-25 mg of N,N'-Diisopropylethylenediamine in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR

tube.[1]

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g.,

400 or 500 MHz for ¹H).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.researchgate.net/figure/Properties-of-optimized-guest-molecules-from-DFT-calculations-The-geometry-optimizations_tbl2_346367290
https://www.researchgate.net/figure/Properties-of-optimized-guest-molecules-from-DFT-calculations-The-geometry-optimizations_tbl2_346367290
https://www.researchgate.net/figure/Properties-of-optimized-guest-molecules-from-DFT-calculations-The-geometry-optimizations_tbl2_346367290
https://www.researchgate.net/figure/Properties-of-optimized-guest-molecules-from-DFT-calculations-The-geometry-optimizations_tbl2_346367290
https://www.researchgate.net/figure/Properties-of-optimized-guest-molecules-from-DFT-calculations-The-geometry-optimizations_tbl2_346367290
https://www.researchgate.net/figure/Properties-of-optimized-guest-molecules-from-DFT-calculations-The-geometry-optimizations_tbl2_346367290
https://www.benchchem.com/product/b087191
https://www.benchchem.com/product/b087191
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reference the spectra to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

Process the data to obtain the chemical shifts, coupling constants, and integration values for

structural confirmation.

Characterization by FTIR Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat N,N'-Diisopropylethylenediamine onto the ATR crystal.

Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

Clean the ATR crystal thoroughly after the measurement.

Characterization by Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or through a gas chromatograph (GC-MS).

Ionize the sample using a standard electron energy of 70 eV.

Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and

characteristic fragment ions.

Analyze the fragmentation pattern to confirm the molecular structure. The primary

fragmentation pathway for aliphatic amines like N,N'-Diisopropylethylenediamine is α-

cleavage of the C-C bond adjacent to the nitrogen atom.[1]
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Logical Workflow for Synthesis and
Characterization
Caption: Workflow for the synthesis and characterization of N,N'-Diisopropylethylenediamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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